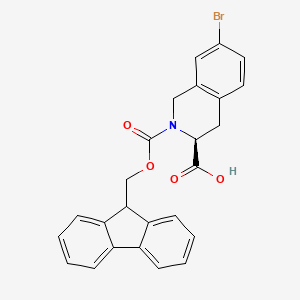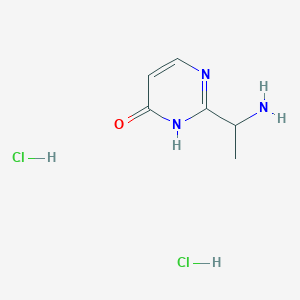![molecular formula C12H23ClN2O3 B13513955 tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)
tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride: is a chemical compound with the following IUPAC name: tert-butyl (4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methylcarbamate. Its molecular formula is C₁₁H₂₀N₂O₃, and it has a molecular weight of 228.29 g/mol . This compound belongs to the class of carbamates and contains a bicyclic structure.
Vorbereitungsmethoden
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. It is likely that specialized chemical manufacturers or research laboratories synthesize it for specific applications.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various chemical reactions, including:
Substitution Reactions: Substitution of functional groups attached to the bicyclic ring.
Oxidation and Reduction Reactions: Alteration of the carbonyl or amino groups.
Acid-Base Reactions: Interaction with acids or bases to form salts.
Base-Catalyzed Hydrolysis: Employing strong bases to cleave the carbamate group.
Reductive Amination: Using reducing agents to convert carbonyl groups to amines.
Acid-Catalyzed Cyclization: Formation of the bicyclic ring.
Major Products: The major products formed during these reactions would include derivatives of the parent compound, such as modified carbamates or ring-opened forms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride can serve as a building block for more complex molecules.
Drug Development: Researchers may explore its potential as a precursor for drug synthesis.
Pharmacology: Investigation of its biological activity and potential therapeutic applications.
Bioconjugation: Utilization in bioconjugation strategies for drug delivery or imaging.
Fine Chemicals: Used in the production of specialty chemicals.
Agrochemicals: Possible applications in crop protection.
Wirkmechanismus
The exact mechanism by which tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H23ClN2O3 |
|---|---|
Molekulargewicht |
278.77 g/mol |
IUPAC-Name |
tert-butyl N-[(4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-12-4-8(5-12)9(13)6-16-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H |
InChI-Schlüssel |
BMTJRRXRZSMDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)C(CO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


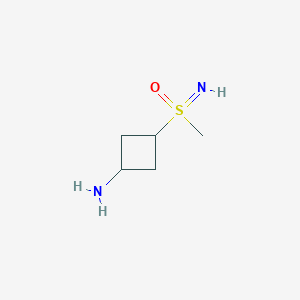

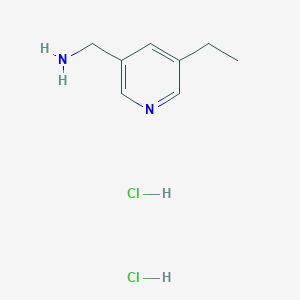
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
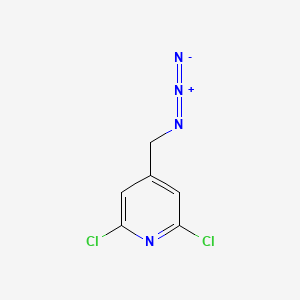
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
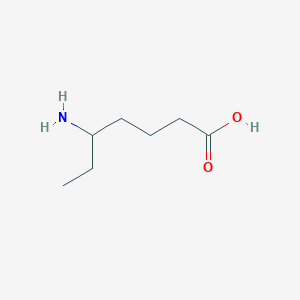
![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)


